molecular formula C22H22F3N3O B11591698 (3Z)-1-[(3-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one

(3Z)-1-[(3-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11591698
M. Wt: 401.4 g/mol
InChI Key: LPRKJRQPJHJQEV-UHFFFAOYSA-N
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Description

(3E)-1-[(3-METHYLPIPERIDIN-1-YL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a piperidine ring, a trifluoromethyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-[(3-METHYLPIPERIDIN-1-YL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indole ring, the introduction of the trifluoromethyl group, and the attachment of the piperidine moiety. Common reagents used in these reactions include trifluoromethylating agents, piperidine, and various catalysts to facilitate the formation of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-[(3-METHYLPIPERIDIN-1-YL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

(3E)-1-[(3-METHYLPIPERIDIN-1-YL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (3E)-1-[(3-METHYLPIPERIDIN-1-YL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **(3E)-1-[(3-METHYLPIPERIDIN-1-YL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE
  • Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Triple bond compounds: Compounds with triple bonds between atoms.

Uniqueness

The uniqueness of (3E)-1-[(3-METHYLPIPERIDIN-1-YL)METHYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C22H22F3N3O

Molecular Weight

401.4 g/mol

IUPAC Name

1-[(3-methylpiperidin-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one

InChI

InChI=1S/C22H22F3N3O/c1-15-6-5-11-27(13-15)14-28-19-10-3-2-9-18(19)20(21(28)29)26-17-8-4-7-16(12-17)22(23,24)25/h2-4,7-10,12,15H,5-6,11,13-14H2,1H3

InChI Key

LPRKJRQPJHJQEV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CN2C3=CC=CC=C3C(=NC4=CC=CC(=C4)C(F)(F)F)C2=O

Origin of Product

United States

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